

1-Bromo-2,3,4-trimethoxybenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,3,4-trimethoxybenzene

Cat. No.: B077699

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-2,3,4-trimethoxybenzene**, a substituted aromatic compound. The document details its chemical identity, including its CAS number and molecular weight. Due to the limited availability of specific experimental and biological data for this particular isomer, this guide also presents information on related isomers—1-Bromo-2,4,5-trimethoxybenzene, 1-Bromo-2,4,6-trimethoxybenzene, and 1-Bromo-3,4,5-trimethoxybenzene—to offer a comparative context for potential research and development. The guide includes a summary of available spectral data, hypothetical experimental workflows, and a representative signaling pathway diagram, emphasizing that these are illustrative and not empirically validated for **1-Bromo-2,3,4-trimethoxybenzene**.

Chemical Identity and Properties

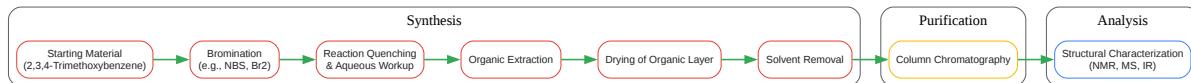
1-Bromo-2,3,4-trimethoxybenzene is a halogenated derivative of trimethoxybenzene. Its specific chemical properties are crucial for its potential applications in organic synthesis and medicinal chemistry.

Property	Value
IUPAC Name	1-Bromo-2,3,4-trimethoxybenzene
CAS Number	10385-36-1
Molecular Formula	C ₉ H ₁₁ BrO ₃
Molecular Weight	247.09 g/mol
Canonical SMILES	COC1=C(C(=C(C=C1)Br)OC)OC

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of **1-Bromo-2,3,4-trimethoxybenzene**. The following spectral data has been reported for this compound:

- Fourier-Transform Infrared (FTIR) Spectroscopy
- Raman Spectroscopy
- Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)


Note: While the availability of this data is indicated, specific spectra are accessible through specialized databases and are not reproduced here.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Bromo-2,3,4-trimethoxybenzene** are not readily available in the public domain. However, the synthesis of its isomers provides insight into potential synthetic routes, which would likely involve the bromination of the corresponding trimethoxybenzene precursor.

General Synthetic Workflow (Hypothetical)

The synthesis of a brominated trimethoxybenzene derivative would typically follow a general workflow involving reaction, workup, and purification, followed by analytical confirmation.

[Click to download full resolution via product page](#)

A hypothetical workflow for the synthesis and analysis of **1-Bromo-2,3,4-trimethoxybenzene**.

Experimental Protocols for Isomer Synthesis (for reference)

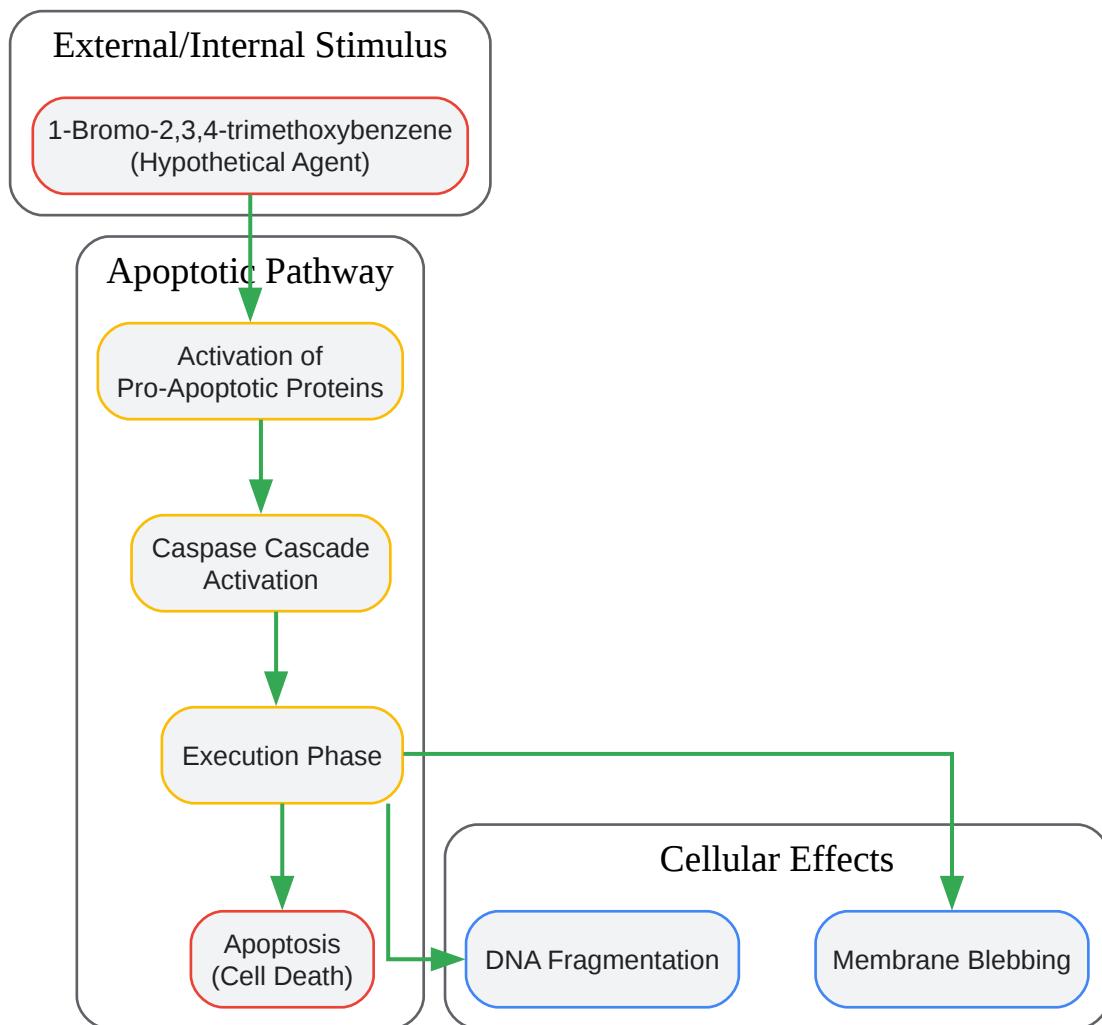
Disclaimer: The following protocols are for the synthesis of isomers of **1-Bromo-2,3,4-trimethoxybenzene** and are provided for informational purposes only. These methods may require significant modification for the synthesis of the target compound.

- Synthesis of 1-Bromo-2,4,6-trimethoxybenzene: A general procedure involves the reaction of 2,4,6-trimethoxybenzoic acid with a copper (II) bromide and a palladium catalyst in a suitable solvent under reflux.
- Synthesis of 1-Bromo-3,4,5-trimethoxybenzene: One reported method involves the Sandmeyer reaction of 3,4,5-trimethoxyaniline. Another approach is the Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activity and the effects on signaling pathways of **1-Bromo-2,3,4-trimethoxybenzene**. However, various bromo- and methoxy-substituted benzene derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.

Biological Activity of Related Compounds (for reference)


- Derivatives of 1-Bromo-3,4,5-trimethoxybenzene have been used in the synthesis of analogs of HA14-1, a compound with noted anticancer properties.

- The trimethoxyphenyl moiety is a key pharmacophore in a number of compounds that act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
- The introduction of a bromine atom can, in some cases, enhance the therapeutic activity of a compound.

Representative Signaling Pathway (Hypothetical)

Given that many trimethoxybenzene derivatives exhibit cytotoxic effects, a plausible, though unconfirmed, mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, representative apoptotic signaling pathway.

Disclaimer: This diagram is a generalized representation and has not been experimentally validated for **1-Bromo-2,3,4-trimethoxybenzene**.

[Click to download full resolution via product page](#)

A representative diagram of a potential apoptotic signaling pathway.

Conclusion

1-Bromo-2,3,4-trimethoxybenzene is a defined chemical entity with established physical properties and available spectral data for its characterization. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols, biological activities, and mechanisms of action. The information available for its isomers suggests that this class of compounds holds potential for further investigation in medicinal chemistry and drug discovery. Researchers interested in this molecule are encouraged to develop and validate synthetic routes and to perform biological screening to elucidate its potential therapeutic effects. The data on related compounds can serve as a valuable starting point for such investigations, but it is crucial to empirically determine the properties of **1-Bromo-2,3,4-trimethoxybenzene**.

- To cite this document: BenchChem. [1-Bromo-2,3,4-trimethoxybenzene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077699#1-bromo-2-3-4-trimethoxybenzene-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b077699#1-bromo-2-3-4-trimethoxybenzene-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com